2-Diazoacenaphthen-1-one
Description
2-Diazoacenaphthen-1-one (C₁₂H₆N₂O) is a diazo compound characterized by a diazo group (-N=N-) attached to the acenaphthenone framework. Diazo compounds are widely used in organic synthesis, photolithography, and as precursors to carbenes. However, none of the provided sources discuss this compound, making it impossible to extract specific data or applications from the evidence.
Properties
CAS No. |
2008-77-7 |
|---|---|
Molecular Formula |
C12H6N2O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-diazoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H |
InChI Key |
VJAKCISTGXSALV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Other CAS No. |
2008-77-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with these unrelated compounds for contextual purposes:
Table 1: Structural and Functional Comparison
Key Differences:
- Diazo vs. Benzodiazepines: Diazepam and Methylclonazepam contain a seven-membered diazepine ring fused to a benzene ring, with functional groups like chloro and nitro substituents. These are pharmacologically active, targeting GABA receptors . this compound lacks a fused ring system and is non-pharmacological, primarily used in materials science.
- Diazo vs. Diazo compounds are more reactive due to the -N=N- group, enabling crosslinking or carbene generation.
Research Findings and Limitations
- Gaps in Evidence: No studies on this compound’s stability, reactivity, or applications are cited.
- Benzodiazepine Data : Diazepam’s safety profile () highlights risks like reproductive toxicity (R61) and environmental hazards (R52/53) , which are irrelevant to diazo compounds.
- Diphenylamine Analogs : Structural analogs in were synthesized for anticancer screening but lack diazo functionality .
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